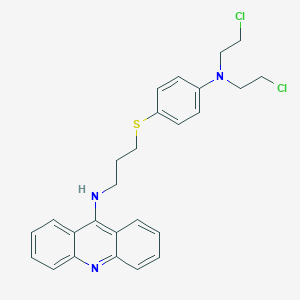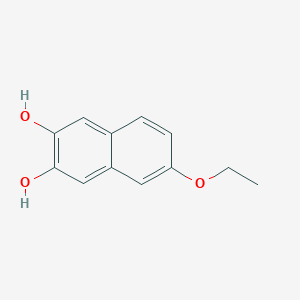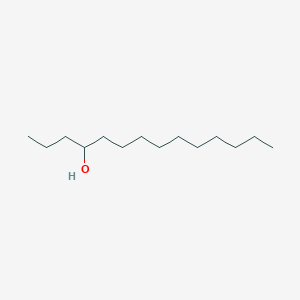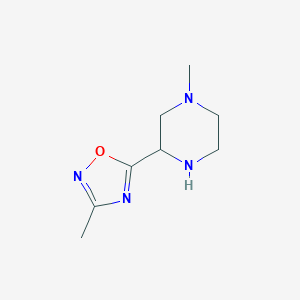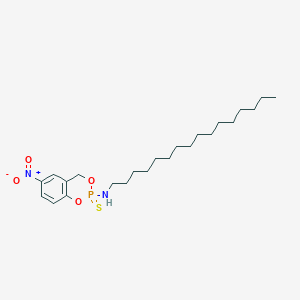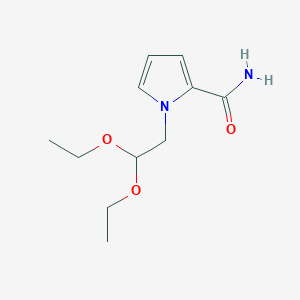
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide, also known as DEPC, is a chemical compound that has been widely used in scientific research. It is a pyrrole derivative that has been found to have interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is not fully understood. However, it is believed that 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modifies RNA and proteins by reacting with specific functional groups, such as the amino and carboxyl groups. This modification can alter the structure and function of the RNA or protein, leading to changes in cellular processes.
Biochemical and Physiological Effects:
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has been found to have various biochemical and physiological effects, including:
1. Inhibition of RNase activity: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification of RNA can inhibit the activity of RNases, which are enzymes that degrade RNA. This can be useful in preserving RNA samples for analysis.
2. Inhibition of protease activity: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification of proteins can inhibit the activity of proteases, which are enzymes that degrade proteins. This can be useful in preserving protein samples for analysis.
3. Modulation of neurotransmitter receptors: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has been shown to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor and the NMDA receptor. This can have implications for neuropharmacology research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has several advantages for lab experiments, including:
1. Easy to use: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is easy to use and can be added directly to RNA or protein samples.
2. Low toxicity: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has low toxicity and does not pose a significant health hazard.
3. Stable: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is stable and can be stored for long periods of time.
However, 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide also has some limitations for lab experiments, including:
1. Specificity: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification is specific to certain functional groups, which may limit its use in certain experiments.
2. Reversibility: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification is reversible under certain conditions, which may affect the reliability of results.
3. Potential interference: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification may interfere with certain downstream applications, such as PCR and Western blotting.
Direcciones Futuras
There are several future directions for research involving 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide, including:
1. Further understanding of the mechanism of action: More research is needed to fully understand how 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modifies RNA and proteins and how this modification affects cellular processes.
2. Development of new applications: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has potential applications in various fields, including neuropharmacology, RNA analysis, and protein analysis. Further research is needed to explore these applications.
3. Optimization of protocols: Current protocols for 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide modification may not be optimal for certain experiments. Further research is needed to optimize these protocols for specific applications.
Conclusion:
In conclusion, 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is a pyrrole derivative that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has potential applications in various fields and further research is needed to fully understand its properties and optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide involves the reaction of 2,2-diethoxyethylamine with pyrrole-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has been used in various scientific research applications, including:
1. RNA modification: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide is commonly used to modify RNA by reacting with the nucleotide bases, particularly adenine and cytosine. This modification can inhibit the activity of RNases, which are enzymes that degrade RNA.
2. Protein modification: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has also been used to modify proteins by reacting with histidine residues. This modification can inhibit the activity of proteases, which are enzymes that degrade proteins.
3. Neuropharmacology: 1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide has been found to have interesting effects on the central nervous system. It has been shown to modulate the activity of certain neurotransmitter receptors, such as the GABA-A receptor and the NMDA receptor.
Propiedades
Número CAS |
136927-44-1 |
|---|---|
Nombre del producto |
1-(2,2-Diethoxyethyl)pyrrole-2-carboxamide |
Fórmula molecular |
C11H18N2O3 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-(2,2-diethoxyethyl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C11H18N2O3/c1-3-15-10(16-4-2)8-13-7-5-6-9(13)11(12)14/h5-7,10H,3-4,8H2,1-2H3,(H2,12,14) |
Clave InChI |
NQSDPBPNALYIJV-UHFFFAOYSA-N |
SMILES |
CCOC(CN1C=CC=C1C(=O)N)OCC |
SMILES canónico |
CCOC(CN1C=CC=C1C(=O)N)OCC |
Sinónimos |
1-(2,2-DIETHOXYETHYL)PYRROLE-2-CARBOXAMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



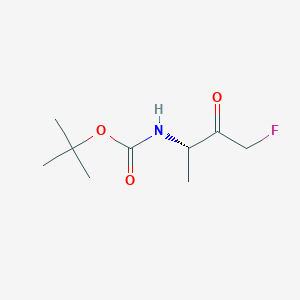
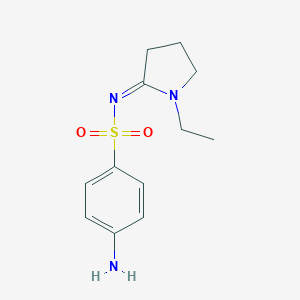

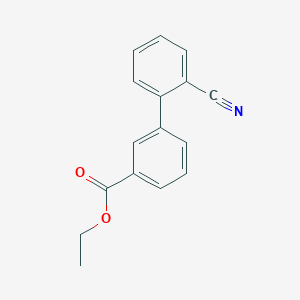
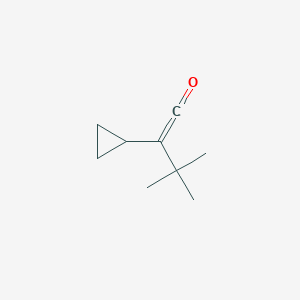

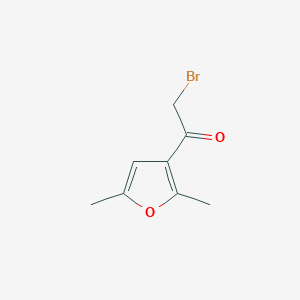
![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)
